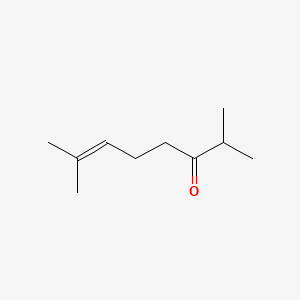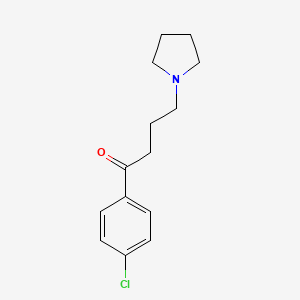
Butyrophenone, 4'-chloro-4-(pyrrolidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyrophenone, 4’-chloro-4-(pyrrolidinyl)- is an organic compound that belongs to the butyrophenone class of chemicals. These compounds are characterized by a ketone group flanked by a phenyl ring and a butyl chain. The specific structure of this compound includes a chloro substituent on the phenyl ring and a pyrrolidinyl group, making it a unique derivative within the butyrophenone family. Butyrophenones are known for their applications in the pharmaceutical industry, particularly in the treatment of psychiatric disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyrophenone, 4’-chloro-4-(pyrrolidinyl)- typically involves the following steps:
Formation of the Butyrophenone Core: The initial step involves the formation of the butyrophenone core through a Friedel-Crafts acylation reaction. Benzene reacts with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form butyrophenone.
Chlorination: The phenyl ring of butyrophenone is then chlorinated using a chlorinating agent like thionyl chloride or chlorine gas to introduce the chloro substituent at the 4’ position.
Introduction of the Pyrrolidinyl Group: The final step involves the introduction of the pyrrolidinyl group. This can be achieved through a nucleophilic substitution reaction where the chloro-substituted butyrophenone reacts with pyrrolidine under basic conditions.
Industrial Production Methods
Industrial production of butyrophenone, 4’-chloro-4-(pyrrolidinyl)- follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butyrophenone, 4’-chloro-4-(pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the ketone group to an alcohol.
Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrrolidine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: New derivatives with different substituents on the phenyl ring.
Aplicaciones Científicas De Investigación
Butyrophenone, 4’-chloro-4-(pyrrolidinyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various pharmaceuticals and organic compounds.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in treating psychiatric disorders and as an antiemetic.
Industry: Utilized in the production of other chemical compounds and materials.
Mecanismo De Acción
The mechanism of action of butyrophenone, 4’-chloro-4-(pyrrolidinyl)- involves its interaction with specific molecular targets in the body. It primarily acts as a dopamine antagonist, binding to dopamine receptors in the brain and inhibiting their activity. This leads to a reduction in dopamine-mediated neurotransmission, which is beneficial in treating conditions like schizophrenia and other psychoses. The compound may also interact with other neurotransmitter receptors, contributing to its overall pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
Haloperidol: A widely used antipsychotic drug with a similar butyrophenone structure.
Benperidol: Another potent antipsychotic with a butyrophenone core.
Droperidol: Used as an antiemetic and sedative in medical settings.
Uniqueness
Butyrophenone, 4’-chloro-4-(pyrrolidinyl)- is unique due to its specific substituents, which confer distinct pharmacological properties. The presence of the chloro and pyrrolidinyl groups enhances its binding affinity to dopamine receptors and may improve its therapeutic efficacy and side effect profile compared to other butyrophenones.
Propiedades
Número CAS |
2895-68-3 |
|---|---|
Fórmula molecular |
C14H18ClNO |
Peso molecular |
251.75 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-4-pyrrolidin-1-ylbutan-1-one |
InChI |
InChI=1S/C14H18ClNO/c15-13-7-5-12(6-8-13)14(17)4-3-11-16-9-1-2-10-16/h5-8H,1-4,9-11H2 |
Clave InChI |
VPTUKCWZIASSEN-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCCC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


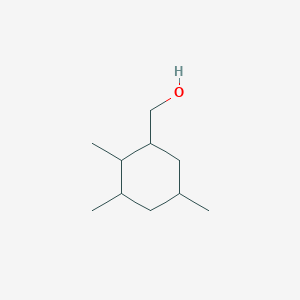
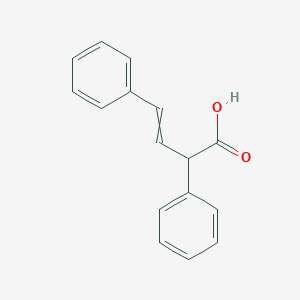
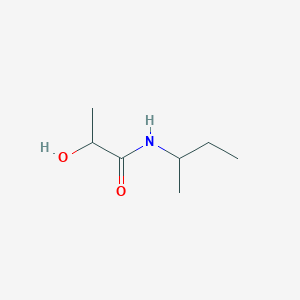
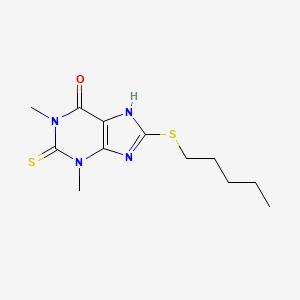

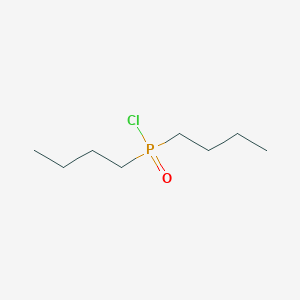
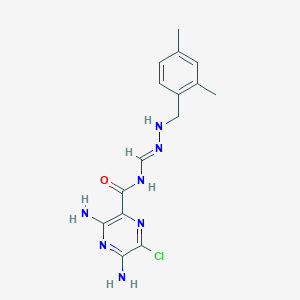


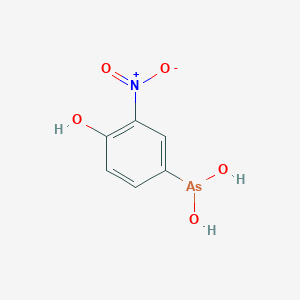


![Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime](/img/structure/B14742728.png)
